Ácido 4-hexanoilfenilborónico

Descripción general

Descripción

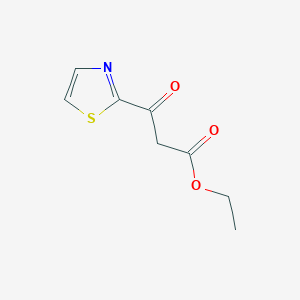

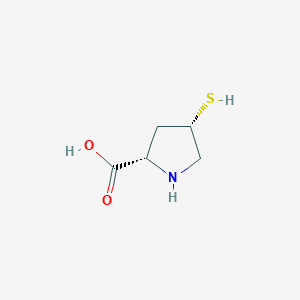

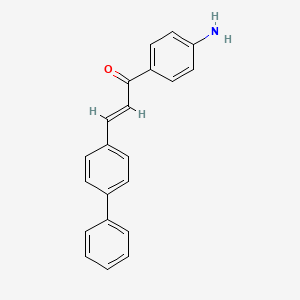

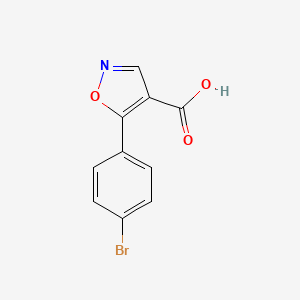

4-Hexanoylphenylboronic acid is a boronic acid derivative with the CAS Number: 1106677-24-0 and Linear Formula: C12H17BO3 . It has a molecular weight of 220.08 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of 4-Hexanoylphenylboronic acid is represented by the InChI code: 1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 . This indicates that the molecule consists of a hexanoyl group attached to a phenylboronic acid group .Physical And Chemical Properties Analysis

4-Hexanoylphenylboronic acid is a solid substance that is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos fenilborónicos, incluido el ácido 4-hexanoilfenilborónico, se utilizan cada vez más en diversas áreas de investigación debido a sus interacciones con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro . Estas interacciones conducen a su utilidad en diversas aplicaciones de detección, que pueden ser ensayos homogéneos o detección heterogénea .

Etiquetado biológico

La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas que van desde el etiquetado biológico . Esto puede ser particularmente útil para rastrear y estudiar procesos biológicos.

Manipulación y modificación de proteínas

Un área de crecimiento particular es la interacción de los ácidos borónicos con las proteínas, su manipulación y el etiquetado celular . Esto se puede utilizar para estudiar las estructuras y funciones de las proteínas, y para desarrollar nuevas estrategias terapéuticas.

Tecnologías de separación

Los ácidos borónicos se han utilizado en tecnologías de separación . Sus propiedades únicas les permiten unirse a ciertas moléculas, lo que permite la separación de estas moléculas de una mezcla.

Desarrollo de terapéuticos

Los ácidos borónicos también se están utilizando en el desarrollo de terapéuticos . Su capacidad para interactuar con varias moléculas biológicas los convierte en una herramienta valiosa en el diseño y la administración de medicamentos.

Sistemas de administración de medicamentos

Las estrategias basadas en ácido fenilborónico para aplicaciones de administración de medicamentos se han destacado en investigaciones recientes . Estas estrategias utilizan la química única de los ácidos fenilborónicos para administrar medicamentos a objetivos específicos en el cuerpo .

Interacción con el ácido siálico

La investigación reciente se ha centrado en la interacción de los ácidos fenilborónicos con el ácido siálico, una nueva clase de objetivos moleculares . Esto abre nuevas posibilidades para aplicaciones de diagnóstico y terapéuticas .

Liberación controlada de insulina

Los ácidos fenilborónicos se han utilizado en polímeros para la liberación controlada de insulina . Esta aplicación aprovecha la unión reversible de los ácidos borónicos a los dioles, que están presentes en las moléculas de glucosa .

Safety and Hazards

The safety information for 4-Hexanoylphenylboronic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

While specific future directions for 4-Hexanoylphenylboronic acid are not mentioned in the search results, boronic acids in general are increasingly utilized in diverse areas of research . This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications .

Análisis Bioquímico

Biochemical Properties

4-Hexanoylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the design of sensors and drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, 4-Hexanoylphenylboronic acid can interact with glycoproteins and glycolipids, influencing their function and stability.

Cellular Effects

The effects of 4-Hexanoylphenylboronic acid on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Hexanoylphenylboronic acid can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, 4-Hexanoylphenylboronic acid exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules containing hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity. Additionally, 4-Hexanoylphenylboronic acid can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and, consequently, the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of 4-Hexanoylphenylboronic acid can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-Hexanoylphenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Hexanoylphenylboronic acid vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways . High doses can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

4-Hexanoylphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Hexanoylphenylboronic acid is crucial for predicting its effects on cellular function and potential toxicity.

Transport and Distribution

The transport and distribution of 4-Hexanoylphenylboronic acid within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 4-Hexanoylphenylboronic acid within tissues can also affect its overall activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Hexanoylphenylboronic acid is essential for understanding its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Additionally, 4-Hexanoylphenylboronic acid can localize to the cytoplasm, where it can modulate enzyme activity and cell signaling pathways.

Propiedades

IUPAC Name |

(4-hexanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9,15-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDARDEFCXPDTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629666 | |

| Record name | (4-Hexanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106677-24-0 | |

| Record name | (4-Hexanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-methylphenyl)propanoic acid](/img/structure/B1344593.png)

![4-[4-(2-Methoxyethoxy)phenoxy]benzoic acid](/img/structure/B1344598.png)